molecular formula C14H18FNOS B7594121 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide

2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide

Cat. No. B7594121
M. Wt: 267.36 g/mol
InChI Key: KLQRYDRAVZJSST-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a member of the class of benzamides, which are known for their ability to interact with various biological targets. In

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide involves its interaction with various biological targets. It has been shown to act as a selective CB1 receptor antagonist, which may contribute to its potential as a treatment for neurological disorders. Additionally, it has been shown to act as a TRPV1 agonist, which may contribute to its potential as a treatment for pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide are still being studied. However, it has been shown to have potential effects on the endocannabinoid system, which is involved in various physiological processes such as pain, mood, and appetite. Additionally, its interaction with TRPV1 may contribute to its potential as a treatment for pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide is its potential as a selective CB1 receptor antagonist, which may contribute to its potential as a treatment for neurological disorders. Additionally, its interaction with TRPV1 may contribute to its potential as a treatment for pain and inflammation. However, one limitation is that its biochemical and physiological effects are still being studied, and further research is needed to fully understand its potential applications.

Future Directions

There are several future directions for the study of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide. One potential direction is to further explore its potential as a treatment for neurological disorders, such as epilepsy and schizophrenia. Additionally, further research is needed to fully understand its interaction with TRPV1 and its potential as a treatment for pain and inflammation. Finally, more studies are needed to fully understand the biochemical and physiological effects of this compound, which may lead to new applications in pharmaceutical research.
In conclusion, 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide is a chemical compound that has potential applications in pharmaceutical research. Its synthesis method has been optimized to yield high purity and yield, and it has been shown to interact with various biological targets. Its potential as a treatment for neurological disorders, pain, and inflammation is still being studied, and further research is needed to fully understand its biochemical and physiological effects.

Synthesis Methods

The synthesis method of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide involves the reaction of 2-fluorobenzoyl chloride with 3-methylthiophene in the presence of a base such as triethylamine. The resulting product is then reacted with cyclohexylamine to obtain the final compound. This synthesis method has been optimized to yield high purity and yield of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide.

Scientific Research Applications

2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide has been studied for its potential applications in pharmaceutical research. It has been shown to interact with various biological targets, including the cannabinoid receptor CB1 and the transient receptor potential vanilloid 1 (TRPV1). These interactions have led to potential applications in the treatment of pain, inflammation, and neurological disorders.

properties

IUPAC Name

2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNOS/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-3,7-8,10-11H,4-6,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQRYDRAVZJSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCC(C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide

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